(6Z)-6-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, along with various functional groups such as ethoxy, methoxy, and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and pyrimidine precursors, followed by their fusion under specific conditions. Key reagents such as ethoxy and methoxy phenols are introduced in subsequent steps to form the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, the use of high-throughput screening methods can aid in identifying the most effective reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(6Z)-6-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Uniqueness
(6Z)-6-({3-ETHOXY-4-[2-(2-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which includes multiple functional groups and fused rings
Properties
Molecular Formula |
C26H28N4O5S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(6Z)-6-[[3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O5S/c1-5-33-22-15-17(10-11-21(22)35-13-12-34-20-9-7-6-8-19(20)32-4)14-18-23(27)30-26(28-24(18)31)36-25(29-30)16(2)3/h6-11,14-16,27H,5,12-13H2,1-4H3/b18-14-,27-23? |
InChI Key |
SWYZIHREWCNRCS-JVWWFMRHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC=C4OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OCCOC4=CC=CC=C4OC |
Origin of Product |
United States |
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